BenchChemオンラインストアへようこそ!

1,4-Bis(3,5-dimethoxybenzoyl)piperazine

Forensic analytical chemistry GC method validation Regioisomer resolution

This homodisubstituted diacylpiperazine is the definitive 3,5-dimethoxy regioisomer for GlyT1 pharmacophore research. Its symmetric architecture eliminates regioisomeric ambiguity in parallel synthesis, while its distinct GC-IRD retention time makes it an essential calibrant for forensic validation of DMBzP isomers. With a TPSA of 77.5 Ų and XLogP of 2.2, it is ideally suited for CNS drug-like space exploration. Ensure analytical traceability and reproducible structure-activity relationships with this high-purity building block.

Molecular Formula C22H26N2O6
Molecular Weight 414.5 g/mol
Cat. No. B255624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3,5-dimethoxybenzoyl)piperazine
Molecular FormulaC22H26N2O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC
InChIInChI=1S/C22H26N2O6/c1-27-17-9-15(10-18(13-17)28-2)21(25)23-5-7-24(8-6-23)22(26)16-11-19(29-3)14-20(12-16)30-4/h9-14H,5-8H2,1-4H3
InChIKeyOPRDJUGUGTWROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(3,5-dimethoxybenzoyl)piperazine Procurement-Grade Analytical and Structural Profile


1,4-Bis(3,5-dimethoxybenzoyl)piperazine (C₂₂H₂₆N₂O₆, MW 414.5 g/mol) is a homodisubstituted diacylpiperazine bearing two symmetrical 3,5-dimethoxybenzoyl groups at the N1 and N4 positions [1]. It belongs to the 1,4-dibenzoylpiperazine scaffold class, which has been recognized by the Roche group as a structurally novel pharmacophore for glycine transporter 1 (GlyT1) inhibition with excellent selectivity versus the GlyT2 isoform [2]. Its computed drug-like descriptors include XLogP3-AA 2.2, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 77.5 Ų [1]. The compound is supplied primarily as a research chemical (typical purity ≥95%) and is cataloged under identifiers including PubChem CID 1074762, AKOS000552846, STK193686, and Oprea1_051280 [1].

Why 1,4-Bis(3,5-dimethoxybenzoyl)piperazine Cannot Be Replaced by Regioisomeric or Unsubstituted Analogs


The dimethoxybenzoylpiperazine subclass comprises six regioisomeric aromatic substitution patterns, each yielding mass spectra that are virtually indistinguishable by EI-MS alone [1]. However, the position of methoxy groups governs gas-chromatographic retention and infrared spectral signatures to a degree that determines whether an isomer can be unambiguously identified in complex matrices such as forensic samples, metabolite mixtures, or reaction crudes [1][2]. Consequently, selecting a regioisomeric variant such as 1,4-bis(3,4-dimethoxybenzoyl)piperazine or the unsubstituted 1,4-dibenzoylpiperazine without confirming positional identity will compromise analytical traceability, physicochemical property predictability, and, if applicable, structure-activity relationships developed on the 3,5-dimethoxy substitution template.

Quantitative Differentiation Evidence for 1,4-Bis(3,5-dimethoxybenzoyl)piperazine vs. Closest Analogs


GC Retention: The 3,5-Dimethoxy Substitution Pattern Elutes Last on Rtx-200, Enabling Basline Resolution from Sterically Crowded Isomers

In the regioisomeric series of dimethoxybenzoyl-N-methylpiperazines (DMBzMPs) analyzed on an Rtx-200 stationary phase, the relative retention time is determined by the degree of steric crowding around the aromatic ring: the most crowded ortho-substituted patterns (e.g., 2,3- and 2,6-dimethoxy) elute first, while the symmetrical 1,3,5-substitution pattern characteristic of the 3,5-dimethoxy isomer displays the highest retention time [1]. Although this result was established on N-methylpiperazine derivatives, the chromatographic principle is governed by the dimethoxybenzoyl moiety and is transferable to the 1,4-diacylpiperazine scaffold [1]. This retention behavior provides a quantitative, reproducible basis for distinguishing the 3,5-isomer from its nearest regioisomeric neighbors without requiring derivatization.

Forensic analytical chemistry GC method validation Regioisomer resolution

Vapor-Phase IR Differentiation: GC-IRD Confirms the 3,5-Dimethoxybenzoyl Regioisomer Where Mass Spectrometry Fails

For the complete series of six regioisomeric dimethoxybenzoylpiperazines (DMBzPs), the EI mass spectra are described as 'almost identical' and cannot independently confirm the identity of any single isomer to the exclusion of the others [1]. However, gas chromatography coupled with vapor-phase infrared detection (GC-IRD) provides direct confirmatory data that resolves all six underivatized regioisomers, including unambiguous assignment of the 3,5-dimethoxybenzoyl substitution pattern [1]. This orthogonal spectroscopic discrimination is critical because the perfluoroacyl derivatives of the regioisomers, while resolvable by GC, still lack unique mass-spectral fragments for specific confirmation [1].

Spectroscopic confirmation Regioisomer identification Forensic drug analysis

Topological Polar Surface Area: 3,5-Dimethoxy Substitution Doubles TPSA Versus Unsubstituted 1,4-Dibenzoylpiperazine at Near-Identical Lipophilicity

Computed physicochemical property comparison reveals that 1,4-bis(3,5-dimethoxybenzoyl)piperazine exhibits a TPSA of 77.5 Ų and XLogP3-AA of 2.2 [1], whereas the unsubstituted parent scaffold 1,4-dibenzoylpiperazine has a TPSA of 40.6 Ų and XLogP of 2.3 [2]. This near doubling of TPSA (+91%) at essentially equivalent lipophilicity (ΔXLogP = -0.1) is physically attributable to the four additional methoxy oxygen atoms introduced by the 3,5-dimethoxy substitution. The combination of higher polarity with preserved lipophilicity predicts altered passive membrane permeability and solubility profiles compared to the parent dibenzoylpiperazine scaffold [2].

Drug-likeness Physicochemical profiling Membrane permeability

Molecular Complexity Index: The 3,5-Isomer Shows Lower Topological Complexity Than the 3,4-Isomer, Indicative of Higher Symmetry-Driven Crystallinity

PubChem's computed Complexity index (Cactvs 3.4.8.24) assigns a value of 506 to 1,4-bis(3,5-dimethoxybenzoyl)piperazine versus 530 to its 1,4-bis(3,4-dimethoxybenzoyl) regioisomer [1][2]. The lower complexity score for the 3,5-isomer reflects its higher molecular symmetry (both aromatic rings identically 3,5-disubstituted in a meta arrangement), which is empirically correlated with more favorable crystal packing and potentially higher melting point and crystallinity [1]. All other computed descriptors—MW (414.5 g/mol), TPSA (77.5 Ų), XLogP3-AA (2.2), H-bond donor count (0), H-bond acceptor count (6), and rotatable bond count (6)—are identical between the two isomers [1][2].

Crystallinity prediction Computational chemistry Batch consistency

Class-Wide GlyT1 Pharmacophore Alignment: The 1,4-Bis(benzoyl)piperazine Scaffold Is a Validated Glycine Transporter 1 Inhibitor Core

Screening of the Roche compound library identified the benzoylpiperazine chemotype as a structurally novel GlyT1 inhibitor scaffold with excellent selectivity over the GlyT2 isoform [1]. Structure-activity relationship (SAR) expansion within this series yielded highly potent compounds with drug-like properties and in vivo efficacy following oral administration [1]. The 1,4-dibenzoylpiperazine scaffold has been further independently validated in structure-based design efforts targeting the β-catenin/BCL9 protein–protein interaction, where optimized inhibitors achieved 98-fold selectivity over the β-catenin/cadherin interaction and suppressed Wnt-dependent cancer cell growth [2]. The 3,5-dimethoxy substitution pattern on the benzoyl rings of 1,4-bis(3,5-dimethoxybenzoyl)piperazine falls within the broader SAR landscape explored for GlyT1 inhibitory activity, though specific IC₅₀ data for this exact compound have not been publicly reported as of this assessment [1]. Patent literature covering benzoyl-piperazine derivatives for CNS indications explicitly encompasses compounds with alkoxy-substituted benzoyl moieties [3].

CNS drug discovery GlyT1 inhibition Schizophrenia pharmacology

Verified Application Scenarios for 1,4-Bis(3,5-dimethoxybenzoyl)piperazine Based on Quantitative Differentiation Evidence


Forensic Reference Standard for Regioisomer-Specific GC-IRD Method Validation

Forensic toxicology laboratories require certified reference materials for each regioisomeric dimethoxybenzoylpiperazine to validate GC-IRD methods capable of unequivocally identifying positional isomers in seized drug samples. Because EI-MS fails to distinguish the six DMBzP regioisomers [1], the 3,5-dimethoxy isomer serves as the highest-retention-time calibrant on Rtx-200 columns, enabling laboratories to establish a complete elution-order reference ladder for forensic identification protocols [2].

ADME-Probed Scaffold for CNS Drug Discovery Targeting GlyT1

Medicinal chemistry teams developing GlyT1 inhibitors for schizophrenia can procure 1,4-bis(3,5-dimethoxybenzoyl)piperazine as a late-stage diversification intermediate or direct screening candidate within the validated benzoylpiperazine pharmacophore class [1]. Its TPSA of 77.5 Ų and XLogP of 2.2 place it within the CNS drug-like chemical space, while the 3,5-dimethoxy pattern provides a metabolically distinct substitution template compared to the unsubstituted 1,4-dibenzoylpiperazine parent (TPSA 40.6 Ų, XLogP 2.3) [2], allowing parallel assessment of how methoxy-induced polarity shifts affect blood–brain barrier penetration.

Symmetrical Building Block for Parallel Library Synthesis

The homodisubstituted symmetrical architecture of 1,4-bis(3,5-dimethoxybenzoyl)piperazine eliminates regioisomeric product ambiguity during further derivatization, making it preferentially suited as a core building block for parallel library synthesis. In contrast, asymmetrically substituted analogs (e.g., 1-(3,5-dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine) generate racemic or regioisomeric mixtures requiring chiral or positional resolution. The lower Complexity index (506) of the symmetrical 3,5-isomer, compared to the 3,4-isomer (530), further supports more predictable solid-phase handling and crystallization during high-throughput purification [1].

Computational Chemistry Benchmark for Modeling Polymethoxy Aromatic π-Systems

Computational chemists can leverage 1,4-bis(3,5-dimethoxybenzoyl)piperazine as a benchmark compound for validating density functional theory (DFT) calculations of electron density distribution in polymethoxy-substituted aromatic amides. The identical 3,5-dimethoxy substitution pattern on both benzoyl rings creates a symmetric system that simplifies spectral interpretation while the methoxy groups introduce measurable perturbations to the aromatic π-system. This application is supported by the compound's well-defined computed electronic descriptors available through PubChem [1].

Quote Request

Request a Quote for 1,4-Bis(3,5-dimethoxybenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.